
N-(2,5-difluorobenzyl)-1-methoxy-2-propanamine hydrobromide
Overview
Description
“N-(2,5-difluorobenzyl)-1-methoxy-2-propanamine hydrobromide” is a chemical compound with the CAS Number: 1609403-69-1 . It is a salt with Hydrobromide (HBr) and has a molecular weight of 344.2 .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 344.2 . Other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Neuropharmacological Insights
Research on compounds structurally similar to N-(2,5-difluorobenzyl)-1-methoxy-2-propanamine hydrobromide has highlighted their potential in exploring the neurological pathways and psychiatric conditions. For instance, studies on related compounds have demonstrated significant interactions with dopamine D-1 receptors, suggesting their utility in understanding dopamine-related disorders such as schizophrenia and Parkinson's disease (Kerkman et al., 1989). These compounds have been used to dissect the intricate balance between various neurotransmitter systems, offering a window into their synergistic and antagonistic interactions within the central nervous system.
Psychopharmacological Applications
In the realm of psychopharmacology, structurally related compounds have been pivotal in researching the mechanisms underlying hallucinogenic experiences. Studies have delved into their potent agonist activity at serotonin 5-HT2A receptors, which is crucial for understanding the pharmacodynamics of psychedelics and their therapeutic potential in treating conditions such as depression and PTSD (Halberstadt & Geyer, 2014). These insights are invaluable for developing novel therapeutic agents that can offer alternatives to traditional treatments.
Neuroprotective Potential
Another significant area of research involves the neuroprotective properties of these compounds. Studies have shown that certain analogs can offer protection against ischemia-induced brain injury, hinting at their potential in developing treatments for stroke and other neurodegenerative conditions (Hicks et al., 2000). By elucidating the mechanisms through which these compounds exert their protective effects, researchers can pave the way for novel interventions in neurology.
properties
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-1-methoxypropan-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO.BrH/c1-8(7-15-2)14-6-9-5-10(12)3-4-11(9)13;/h3-5,8,14H,6-7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGIIVRNVKEOLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=C(C=CC(=C1)F)F.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



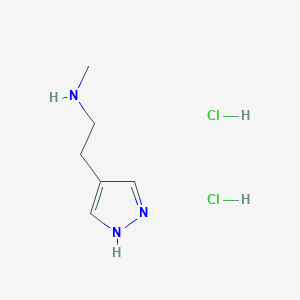
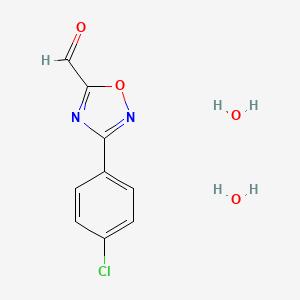
![1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine hydrochloride](/img/structure/B3107123.png)
![{2-[4-(1,3-Benzoxazol-2-yl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B3107128.png)

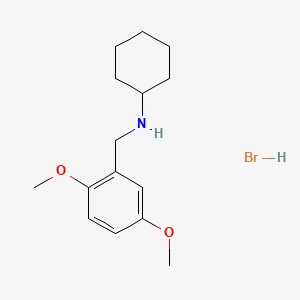

![2-{[2-(3-Methoxyphenoxy)ethyl]amino}ethanol hydrochloride](/img/structure/B3107164.png)
![[(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate](/img/structure/B3107177.png)
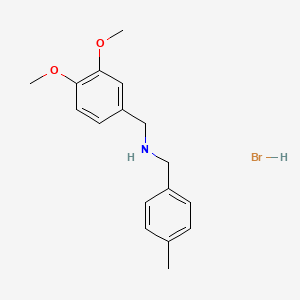
amine hydrobromide](/img/structure/B3107179.png)
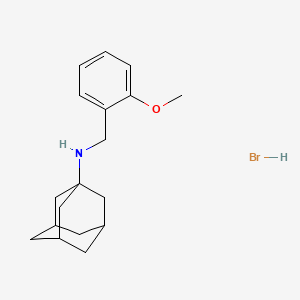

![[(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetic acid hydrate](/img/structure/B3107216.png)